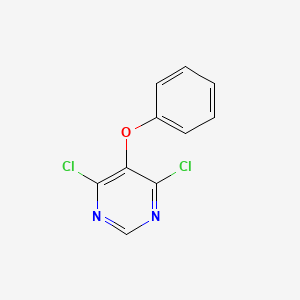

4,6-Dichloro-5-phenoxypyrimidine

Description

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07 g/mol |

IUPAC Name |

4,6-dichloro-5-phenoxypyrimidine |

InChI |

InChI=1S/C10H6Cl2N2O/c11-9-8(10(12)14-6-13-9)15-7-4-2-1-3-5-7/h1-6H |

InChI Key |

ZJPHSULPXWWPAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CN=C2Cl)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivative Chemistry

Scaffold Diversification through Subsequent Functionalization

The chlorine atoms at the C4 and C6 positions of 4,6-dichloro-5-phenoxypyrimidine are susceptible to nucleophilic substitution, providing a straightforward entry to a wide range of derivatives. This reactivity allows for the systematic modification of the pyrimidine (B1678525) core, enabling the exploration of chemical space for various applications.

Synthesis of Substituted Phenoxypyrimidine Derivatives

The displacement of the chloro groups by various nucleophiles is a common strategy to introduce molecular diversity. Nucleophilic aromatic substitution (SNAr) reactions are frequently employed to synthesize a variety of substituted phenoxypyrimidine derivatives. For instance, reactions with amines, anilines, and other nitrogen-based nucleophiles lead to the formation of corresponding amino- and anilino-pyrimidines. nih.govresearchgate.net Similarly, treatment with alkoxides or phenoxides can introduce different ether linkages at the 4- and 6-positions.

The versatility of this scaffold is further highlighted by its use in the synthesis of biologically active compounds. For example, derivatives of 6-phenyl purine (B94841) analogues, which can be conceptually linked to the functionalization of a di-substituted pyrimidine core, have been evaluated for their cytotoxic activities. nih.gov The ability to introduce a variety of substituents allows for the fine-tuning of the electronic and steric properties of the final molecules, which is crucial for optimizing their biological or material properties.

Construction of Complex Heterocyclic Systems Incorporating the Pyrimidine Moiety

Beyond simple substitution, this compound can be utilized as a precursor for the construction of more elaborate fused heterocyclic systems. The reactive chlorine atoms can participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. For instance, reaction with bifunctional nucleophiles can lead to the formation of pyrimido-fused heterocycles.

A notable example involves the use of 4,6-dichloro-5-formylpyrimidine, a closely related derivative, in a one-pot synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov This strategy involves a cyclization reaction where an intramolecular amide addition to an in situ formed iminium intermediate leads to the pyrimido[4,5-d]pyrimidine (B13093195) core. nih.gov Such methodologies are instrumental in building complex molecular architectures from relatively simple starting materials. Furthermore, unusual reactions of 4,6-dichloro-5-nitropyrimidine (B16160) with carbon-nucleophiles have been reported to yield complex diheterylmethane and trisindolylmethane structures. researchgate.netresearchgate.net

Regiochemical Control and Challenges in Substitution Reactions

A key challenge in the functionalization of dichloropyrimidines is controlling the regioselectivity of the substitution reactions. The electronic nature of the pyrimidine ring, influenced by the nitrogen atoms and the phenoxy group, as well as the steric environment around the reaction centers, dictates the outcome of nucleophilic attack.

Factors Governing Regioselectivity (e.g., Electronic Inductions, Steric Factors)

The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is a complex interplay of electronic and steric effects. wuxiapptec.com Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com However, the presence of a substituent at the C5 position, such as the phenoxy group in this compound, significantly influences this selectivity.

The electron-withdrawing nature of the pyrimidine nitrogens activates the C4 and C6 positions towards nucleophilic attack. The phenoxy group at C5, being an electron-donating group through resonance, can modulate the electrophilicity of the adjacent carbon atoms. Quantum mechanical calculations, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the relative reactivity of the different positions. wuxiapptec.com For instance, the distribution of the LUMO can indicate the most likely site for nucleophilic attack. wuxiapptec.com

Steric hindrance also plays a crucial role. A bulky nucleophile may preferentially attack the less sterically hindered position. The phenoxy group itself can exert a steric influence on the adjacent chloro-substituted carbons, potentially directing the incoming nucleophile to the more accessible site.

Methodologies for Directed Functionalization to Specific Ring Positions (e.g., C5 Halogenation)

Achieving regioselective functionalization often requires specific strategies. While the focus here is on the substitution of the existing chloro groups, it is worth noting that direct C-H functionalization is a powerful tool for modifying heterocyclic systems. nih.gov In the context of this compound, controlling the sequential substitution of the two chlorine atoms is a primary concern.

One approach to achieve regioselectivity is to exploit the differential reactivity of the C4 and C6 positions. This can be influenced by temperature, the nature of the nucleophile, and the solvent. For example, a less reactive nucleophile might selectively substitute one chlorine atom over the other under controlled conditions.

Another strategy involves the use of directing groups. While not directly applicable to the substitution of the chloro groups, this concept is important in the broader context of functionalizing pyrimidine rings. nih.gov For instance, if one wanted to introduce a substituent at a different position, a directing group could be temporarily installed to guide the reaction to the desired site.

Investigation of Advanced Reaction Mechanisms and Competing Pathways

The substitution reactions of this compound can proceed through various mechanisms, and understanding these pathways is essential for predicting and controlling the reaction outcomes. The SNAr mechanism is the most common pathway for nucleophilic substitution on this type of aromatic system. This mechanism involves a two-step process: the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group (chloride).

However, competing reaction pathways can also occur. For example, under certain conditions, elimination-addition reactions involving a hetaryne intermediate might be possible, although this is less common for pyrimidines compared to other aromatic systems. The nature of the nucleophile and the reaction conditions can also lead to unexpected rearrangements or side reactions. For instance, studies on the reaction of 4,6-dimethoxy-5-nitropyrimidine (B100634) with methylhydrazine have revealed anomalous reaction courses. oregonstate.edu

Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for elucidating reaction mechanisms. These calculations can map out the potential energy surface of the reaction, identify transition states, and predict the most favorable reaction pathway. mdpi.com For example, DFT calculations have been used to investigate the reactivity of 4,6-dichloro-5-nitrobenzofuroxan with nucleophiles, providing a deep understanding of the reaction course. mdpi.com Such studies can help to explain observed regioselectivities and predict the feasibility of different reaction pathways.

Mechanistic Differentiation: Imino Diels-Alder vs. Ene-Type Cyclization

Currently, there is a lack of specific studies in the accessible scientific literature that directly compare the mechanistic pathways of imino Diels-Alder and ene-type cyclization reactions for this compound. This suggests that either these specific transformations are not characteristic of this particular heterocyclic system under typical reaction conditions, or such research has not been publicly disseminated. Theoretical and experimental work on related N-heterocycles indicates that the propensity for such cycloadditions is highly dependent on the nature of the substituents and the reaction partners.

Analysis of Proton Transfer and Nucleophilic Addition Processes

The analysis of proton transfer and nucleophilic addition is crucial to understanding the derivatization of this compound.

Proton Transfer: In related 4-amino-6-chloropyrimidine (B18116) systems, the existence of prototropic tautomers has been observed and studied using NMR spectroscopy. wuxiapptec.com This phenomenon involves the migration of a proton, leading to different isomeric forms in equilibrium. For derivatives of this compound that incorporate amino groups, a similar tautomerism can be anticipated. The equilibrium between these tautomers can be influenced by factors such as solvent polarity and temperature. The study of these equilibria provides insight into the activation energies and the relative stability of the different forms.

Nucleophilic Addition and Substitution: The primary mode of reaction for 4,6-dichloropyrimidines is nucleophilic aromatic substitution (SNAr). The two chlorine atoms serve as leaving groups, and their substitution by various nucleophiles is a common strategy for synthesizing a wide array of derivatives.

Studies on the mono- and diamination of 4,6-dichloropyrimidine (B16783) have shown that the reaction can proceed with various amines. wuxiapptec.com The regioselectivity of these substitutions can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in the reaction with adamantane-containing amines, both mono- and di-substituted products have been synthesized. wuxiapptec.com

The general mechanism for nucleophilic substitution on a dichloropyrimidine ring involves the initial attack of a nucleophile at one of the carbon atoms bearing a chlorine atom, forming a Meisenheimer-like intermediate. This is followed by the expulsion of the chloride ion to restore the aromaticity of the pyrimidine ring. The presence of the phenoxy group at the 5-position can sterically and electronically influence the position of the nucleophilic attack.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 4,6-dichloro-5-phenoxypyrimidine, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the pyrimidine (B1678525) and phenyl rings. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

A related compound, 4,6-dichloro-5-(4-fluorophenyl)pyrimidine, shows specific proton signals that can be used for comparative analysis. sigmaaldrich.com While direct ¹H NMR data for this compound is not available in the provided search results, analysis of similar structures like 4,6-dichloro-2-propylthiopyrimidine-5-amine provides insights into the expected spectral regions for pyrimidine protons. chemicalbook.com For instance, the aromatic protons of the phenoxy group are expected to appear in the range of 7.0-8.0 ppm.

Table 1: Representative ¹H NMR Data for Related Pyrimidine Derivatives This table is for illustrative purposes based on related compounds, as direct data for this compound was not found in the search results.

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 4,6-dichloro-2-propylthiopyrimidine-5-amine chemicalbook.com | 4.6 (broad s) | Singlet | 2H | NH₂ |

| 3.0 (t) | Triplet | 2H | -S-CH₂- | |

| 1.7 (m) | Multiplet | 2H | -CH₂-CH₂- | |

| 1.0 (t) | Triplet | 3H | -CH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

The carbon atoms of the pyrimidine ring directly bonded to chlorine atoms (C4 and C6) are expected to be significantly downfield due to the electronegativity of chlorine. The carbon atom attached to the phenoxy group (C5) will also have a characteristic chemical shift. The carbons of the phenyl ring will show a pattern of signals typical for a substituted benzene (B151609) ring. While specific data for the target compound is not available, analysis of similar structures provides a basis for predicting the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of two chlorine atoms would result in a characteristic isotopic pattern, with peaks at m/z corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. rsc.org This precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₆Cl₂N₂O), the exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm the molecular formula with a high degree of confidence.

Table 2: Calculated and Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | Calculated m/z |

|---|---|---|

| ESI-MS | [M+H]⁺ (with ³⁵Cl₂) | 241.0 |

| [M+H]⁺ (with ³⁵Cl³⁷Cl) | 243.0 | |

| [M+H]⁺ (with ³⁷Cl₂) | 245.0 | |

| HRMS | [M+H]⁺ | 240.9884 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For this compound, key diagnostic bands would include:

C-O-C stretching: The ether linkage of the phenoxy group would exhibit a strong absorption band, typically in the region of 1250-1000 cm⁻¹.

C=N stretching: The pyrimidine ring would show characteristic C=N stretching vibrations in the 1650-1550 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bonds would produce strong absorption bands in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C-H stretching: These would appear as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C stretching: These would be observed as several bands in the 1600-1450 cm⁻¹ region.

While a specific IR spectrum for this compound was not found, analysis of related compounds like 2,4-dichloro-5-fluoropyrimidine (B19854) and various chloro-substituted aromatics provides a basis for these expected absorption regions. spectrabase.commdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides unparalleled insight into the molecular architecture of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, from which the precise positions of individual atoms, and consequently bond lengths, bond angles, and dihedral angles, are determined.

Precise Determination of Bond Lengths and Pyrimidine Ring Planarity

The structural integrity and reactivity of pyrimidine derivatives are intrinsically linked to their bond lengths and the planarity of the pyrimidine ring. In a study of the closely related compound, 4,6-dichloro-5-methoxypyrimidine (B156074), X-ray diffraction analysis revealed that the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.013 Å for the pyrimidine ring and its chloro and oxygen substituents. nih.gov This high degree of planarity is characteristic of aromatic systems and is crucial for understanding the electronic interactions within the molecule.

The bond distances within the pyrimidine ring of 4,6-dichloro-5-methoxypyrimidine are consistent with those observed in similar structures. nih.gov For instance, the C-Cl bond length was determined to be 1.7262 (16) Å. nih.gov These precise measurements are vital for validating theoretical models and for understanding the influence of substituents on the pyrimidine core. In another related structure, 4,6-dichloro-5-methylpyrimidine, the molecule is also reported to be essentially planar, with an r.m.s. deviation for all non-hydrogen atoms of 0.009 Å. nih.gov

| Selected Bond Lengths in 4,6-Dichloro-5-methoxypyrimidine | |

| Bond | Length (Å) |

| Cl1-C1 | 1.7262 (16) |

Data derived from the crystallographic study of 4,6-dichloro-5-methoxypyrimidine, a structurally similar compound. nih.gov

Conformational Analysis and Dihedral Angle Measurements within the Molecular Architecture

In the crystal structure of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine, a more complex derivative, the dichloropyrimidine and the methoxyphenoxy moieties are oriented almost perpendicularly to each other, with a measured dihedral angle of 89.9(9)°. researchgate.net This perpendicular arrangement minimizes steric hindrance between the two ring systems. Furthermore, the dihedral angle between the two pyrimidine rings in this molecule is 36.3(4)°. researchgate.net These specific conformational preferences have significant implications for how the molecule can interact with other molecules, such as biological receptors or catalysts.

| Key Dihedral Angles in 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine | |

| Planes | Dihedral Angle (°) |

| Dichloropyrimidine and Methoxyphenoxy | 89.9 (9) |

| Pyrimidine Ring 1 and Pyrimidine Ring 2 | 36.3 (4) |

Data from a related bipyrimidine derivative. researchgate.net

Comparative Structural Analysis with Isomorphous Pyrimidine Derivatives to Discern Steric and Electronic Influences

For example, the introduction of a methoxy (B1213986) group at the 5-position of the 4,6-dichloropyrimidine (B16783) core, as in 4,6-dichloro-5-methoxypyrimidine, results in a nearly planar system, with the exception of the methyl carbon. nih.gov In contrast, the presence of a larger 2-methoxyphenoxy group in 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine leads to a significant twist between the pyrimidine and phenoxy rings to alleviate steric strain. researchgate.net

These comparative analyses are crucial for establishing structure-property relationships. By understanding how subtle changes in the chemical structure translate into measurable differences in the solid-state arrangement, chemists can rationally design new molecules with desired properties for applications in materials science and medicinal chemistry. The electron-withdrawing nature of the chlorine atoms and the pyrimidine ring itself makes these compounds valuable intermediates in nucleophilic aromatic substitution and cross-coupling reactions.

Computational Chemistry and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the theoretical investigation of pyrimidine (B1678525) derivatives, offering a balance between computational cost and accuracy. samipubco.comtandfonline.com For 4,6-dichloro-5-phenoxypyrimidine, DFT calculations are instrumental in elucidating its electronic structure and predicting its behavior in chemical reactions.

DFT calculations are employed to map out potential reaction pathways for the chemical transformations of pyrimidine derivatives. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can identify the most plausible reaction mechanisms. For instance, in reactions involving nucleophilic substitution, a common reaction for dichloropyrimidines, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. The study of related compounds like 4,6-dichloro-5-nitrobenzofuroxan has shown that DFT can confirm the regioselectivity of nucleophilic attack, a principle that can be extended to this compound. nih.gov Theoretical investigations into the reactions of 4,6-dichloro-5-nitropyrimidine (B16160) with C-nucleophiles have also shed light on unusual reaction pathways, which can be computationally explored for the phenoxy derivative. researchgate.net

| Parameter | Description | Significance for this compound |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier between reactants and products. | Determines the steric and electronic requirements for a reaction to occur. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis of a stationary point, confirming it as a true transition state. | Validates the calculated transition state structure. |

| Reaction Coordinate | The path of minimum energy that connects reactants and products through the transition state. | Provides a visual representation of the reaction mechanism. |

The energetic landscape of a chemical reaction, as determined by DFT calculations, provides quantitative insights into reaction feasibility and rates. The activation barrier, or activation energy, is a critical parameter derived from these profiles. A lower activation barrier indicates a faster reaction. For pyrimidine derivatives, DFT has been used to calculate the energy gaps (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which correlates with chemical reactivity. wjarr.com For instance, studies on other pyrimidine derivatives have shown that compounds with lower energy gaps tend to be more reactive. wjarr.com The computational analysis of similar molecules suggests that the phenoxy group in this compound will influence the electronic properties and thus the activation barriers for its reactions.

| Computational Method | Basis Set | Calculated Property | Typical Finding for Pyrimidine Derivatives |

| B3LYP | 6-311++G(d,p) | Activation Energy (Ea) | Varies depending on the specific reaction, but provides a quantitative measure of reaction feasibility. wjarr.com |

| M06-2X | def2-TZVPP | Gibbs Free Energy of Activation (ΔG‡) | Used to predict reaction spontaneity and rates under specific conditions. scielo.br |

| ωB97X-D | 6-31++G(d,p) | Reaction Enthalpy (ΔH) | Indicates whether a reaction is exothermic or endothermic. scielo.br |

The surrounding environment can significantly impact chemical reactions. DFT calculations can incorporate the effects of solvents using implicit or explicit solvent models. scielo.br These models help in understanding how the polarity of the solvent can stabilize or destabilize reactants, transition states, and products, thereby influencing the reaction pathway and kinetics. Furthermore, the protonation state of the pyrimidine ring's nitrogen atoms can be critical for its reactivity. researchgate.net Computational models can predict the most likely protonation sites and their effect on the electronic structure and subsequent chemical behavior.

Molecular Modeling and Docking Studies for Elucidating Chemical Interactions

Molecular modeling and docking are essential computational techniques, particularly when investigating the potential biological activity of a compound like this compound. These methods predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. samipubco.comwjarr.com Although specific docking studies on this compound are not widely reported, the methodology is well-established for other pyrimidine derivatives. nih.govmdpi.com These studies provide insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such information is invaluable for structure-based drug design.

Theoretical Insights into Reactivity and Selectivity Paradigms

Theoretical calculations offer a fundamental understanding of the factors that govern the reactivity and selectivity of this compound.

Rationalization of Observed Regiochemical Outcomes in Substitution Reactions

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the this compound ring is a subject of significant interest in synthetic chemistry, as it dictates the final structure of the resulting derivatives. The presence of two reactive chlorine atoms at the C4 and C6 positions, influenced by the electronic effects of the pyrimidine nitrogens and the C5-phenoxy group, allows for selective functionalization. Computational chemistry and theoretical mechanistic studies provide a framework for understanding and predicting the observed regiochemical outcomes.

The reactivity of chloro-substituted positions on a pyrimidine ring generally follows the order C4(6) > C2 » C5. acs.org This preference is attributed to the electron-deficient nature of the pyrimidine ring, which is further enhanced at the positions ortho and para to the ring nitrogens. In 4,6-dichloropyrimidines, both chlorine atoms are at positions activated by the ring nitrogens. Consequently, the regioselectivity of a substitution reaction is governed by a subtle interplay of electronic and steric factors, including the nature of the substituent at the C5 position.

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the factors that control regioselectivity. These models often analyze the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the electrostatic potential at the carbon atoms bearing the chlorine atoms. A larger LUMO lobe and a more positive electrostatic potential at a particular carbon atom indicate a higher susceptibility to nucleophilic attack at that position.

Computational analyses of related dichloropyrimidine systems have shown that both electron-donating and electron-withdrawing groups at the C5 position can influence the regioselectivity of SNAr reactions. wuxiapptec.com The relative energies of the transition states for nucleophilic attack at C4 versus C6 are a decisive factor. The formation of the Meisenheimer intermediate, a key step in the SNAr mechanism, is stabilized by the electron-withdrawing nature of the pyrimidine ring. The substituent at C5 can further modulate the stability of the intermediates formed upon attack at C4 or C6.

In the case of this compound, the bulky nature of the phenoxy group can also play a significant steric role, potentially hindering the approach of a nucleophile to one of the adjacent positions more than the other. This steric hindrance can lead to a kinetic preference for substitution at the less sterically encumbered position.

The interplay of these electronic and steric effects determines the ultimate regiochemical outcome. While specific DFT calculations for this compound are not extensively reported in the literature, the principles derived from studies on analogous systems provide a robust framework for rationalizing the observed regioselectivity.

Applications As Advanced Synthetic Precursors

Utilization as a Scaffold in Complex Heterocyclic Synthesis

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various substituents can be attached to create a library of related compounds. 4,6-Dichloro-5-phenoxypyrimidine serves as an exemplary scaffold due to the differential reactivity of its chlorine atoms, which can be sequentially displaced under controlled conditions. This allows for the programmed construction of highly substituted and complex heterocyclic systems.

The preparation of diverse chemical scaffolds from this compound hinges on the selective substitution of its chloro groups. By carefully choosing nucleophiles and reaction conditions, chemists can orchestrate a series of reactions to build intricate molecular designs. For instance, the reaction with a primary amine can lead to the monosubstitution of one chlorine atom, leaving the second available for a subsequent, different nucleophilic attack. This stepwise approach is fundamental to creating libraries of compounds with varied functionalities, which is a key strategy in drug discovery and materials science. While specific examples for the phenoxy derivative are proprietary or less documented in open literature, the principle is well-established with structurally similar compounds like 4,6-dichloro-5-formylpyrimidine, which is used to synthesize highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov

As a building block, this compound provides a foundational pyrimidine (B1678525) core that can be elaborated into multifunctional organic molecules. google.com The term "building block" emphasizes its role as a fundamental, pre-fabricated unit that can be incorporated into a larger molecular structure. google.com The phenoxy group itself can be a key pharmacophore or can be modified, while the reactive chlorine atoms serve as handles for connecting other molecular fragments. This modular approach allows for the efficient assembly of compounds with tailored electronic, steric, and pharmacokinetic properties. The synthesis of various 6-phenoxypyrimidine derivatives with potential anti-inflammatory activity highlights the utility of this building block approach in medicinal chemistry. pharmaffiliates.com

Intermediate in the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and sold at high prices, often for specialized applications such as pharmaceuticals and agrochemicals. This compound plays a critical role as an intermediate in the multi-step synthesis of such high-value compounds. nbinno.compatsnap.com

The following table outlines a general synthetic pathway for related dichlorinated pyrimidines, illustrating the common steps involved in their preparation for use as intermediates.

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | Diethyl fluoromalonate | Formamidine acetate, Sodium methoxide | 4,6-Dihydroxy-5-fluoropyrimidine | Formation of the pyrimidine ring. |

| 2 | 4,6-Dihydroxy-5-fluoropyrimidine | Phosphorus oxychloride (POCl₃) | 4,6-Dichloro-5-fluoropyrimidine (B1312760) | Chlorination to create reactive sites for further synthesis. |

This table is a generalized representation based on the synthesis of related compounds and illustrates the typical role of dichloropyrimidines as key intermediates. google.compatsnap.com

The versatility of this compound as an intermediate is demonstrated by the range of high-value compounds that can be synthesized from it. The ability to react with a wide variety of nucleophiles—such as amines, alcohols, and thiols—at the chlorine positions allows for the creation of a broad spectrum of derivatives. This chemical flexibility is invaluable in the development of new drugs and agrochemicals where subtle structural modifications can lead to significant changes in biological activity. For instance, a Korean patent describes 6-phenoxypyrimidine derivatives with anti-inflammatory properties, showcasing the potential of this class of compounds in developing new therapeutic agents. pharmaffiliates.com The discovery of a highly selective thyroid hormone receptor β agonist, MGL-3196, which features a dichlorophenyl-pyridazinone structure, further underscores the importance of halogenated heterocyclic intermediates in synthesizing complex and potent bioactive molecules. nih.gov

The following table lists examples of related dichlorinated pyrimidines and their applications, illustrating the versatility of this class of compounds.

| Compound | Application |

| 4,6-Dichloro-5-fluoropyrimidine | Intermediate for herbicides. google.compatsnap.com |

| 4,6-Dichloro-5-methoxypyrimidine (B156074) | Intermediate for pharmaceuticals and agrochemicals. nbinno.com |

| 4,6-Dichloro-5-nitropyrimidine (B16160) | Intermediate for the synthesis of vitamin B4. chemicalbook.com |

Q & A

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrimidines?

- Methodological Answer: Replicate assays under standardized conditions (e.g., pH, temperature). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Review synthetic protocols for potential impurities affecting bioactivity .

Tables for Key Data

| Property | Example Data | Source |

|---|---|---|

| Crystallographic R factor | 0.024 (4,6-Dichloro-5-methoxypyrimidine) | |

| Thermal stability (TGA) | Decomposition >200°C (analog) | |

| Enzymatic IC₅₀ | 2.5 µM (thymidine phosphorylase) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.